molecular formula C9H15NO B14707907 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- CAS No. 24642-57-7

3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-

Cat. No.: B14707907
CAS No.: 24642-57-7
M. Wt: 153.22 g/mol
InChI Key: KTTFGJDKIXTHDT-UHFFFAOYSA-N
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Description

3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is an organic compound with the molecular formula C9H15NO It is a derivative of 3-pentyn-2-ol, where a pyrrolidinyl group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- typically involves the reaction of 3-pentyn-2-ol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-pentyn-2-ol is replaced by the pyrrolidinyl group. This reaction can be catalyzed by acids or bases to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the pentynyl group to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Pentyn-2-ol: The parent compound without the pyrrolidinyl group.

    5-(1-Pyrrolidinyl)-3-pentyn-1-ol: A similar compound with the pyrrolidinyl group attached to a different carbon atom.

    2-Phenyl-5-(1-pyrrolidinyl)-3-pentyn-2-ol: A derivative with a phenyl group.

Uniqueness

3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is unique due to the specific positioning of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

24642-57-7

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-pyrrolidin-1-ylpent-3-yn-2-ol

InChI

InChI=1S/C9H15NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-3,6-8H2,1H3

InChI Key

KTTFGJDKIXTHDT-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCN1CCCC1)O

Origin of Product

United States

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